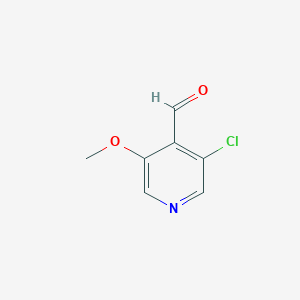

3-Chloro-5-methoxyisonicotinaldehyde

Beschreibung

3-Chloro-5-methoxyisonicotinaldehyde is a substituted isonicotinaldehyde derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 5-position of the pyridine ring. These compounds are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactive aldehyde or carboxylic acid groups for further functionalization.

Eigenschaften

IUPAC Name |

3-chloro-5-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCMQMOWRBUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609287 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905563-83-9 | |

| Record name | 3-Chloro-5-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxyisonicotinaldehyde typically involves the chlorination and methoxylation of isonicotinaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of 3-Chloro-5-methoxyisonicotinaldehyde may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols or amines from reduction.

- Various substituted derivatives from nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Position Variations

The reactivity and applications of pyridine derivatives are highly influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 3-Chloro-5-methoxyisonicotinaldehyde with Analogous Compounds

| Compound Name | CAS Number | Substituents (Position) | Functional Group | Molecular Formula | Similarity Score* |

|---|---|---|---|---|---|

| 3-Chloro-5-methoxyisonicotinaldehyde | Not provided | Cl (3), OMe (5) | Aldehyde | C₇H₅ClNO₂ | Reference |

| 3-Chloro-5-methoxyisonicotinic acid | 214976-36-0 | Cl (3), OMe (5) | Carboxylic Acid | C₇H₅ClNO₃ | 0.80 |

| 2-Bromo-5-methoxyisonicotinic acid | 1256789-55-5 | Br (2), OMe (5) | Carboxylic Acid | C₇H₅BrNO₃ | 0.84 |

| 2-Chloro-5-hydroxyisonicotinic acid | 1060804-57-0 | Cl (2), OH (5) | Carboxylic Acid | C₆H₄ClNO₃ | 0.81 |

| 2-chloro-5-(MethoxyMethoxy)isonicotinaldehyde | 1282516-32-8 | Cl (2), OCH₂OMe (5) | Aldehyde | C₉H₉ClNO₃ | N/A |

*Similarity scores (0–1 scale) based on structural and functional overlap with the reference compound .

Key Findings:

Functional Group Impact :

- The aldehyde group in 3-Chloro-5-methoxyisonicotinaldehyde enhances its electrophilicity compared to carboxylic acid analogs like 3-Chloro-5-methoxyisonicotinic acid , making it more reactive in nucleophilic addition reactions .

- Carboxylic acid derivatives (e.g., CAS 214976-36-0) are more polar and likely exhibit higher solubility in aqueous media due to hydrogen bonding.

Bromine substitution (CAS 1256789-55-5) introduces greater steric bulk and polarizability compared to chlorine, which may influence binding affinity in biological targets.

Methoxy vs. Hydroxy/MethoxyMethoxy Groups :

- The methoxy group at position 5 in the target compound provides electron-donating effects, stabilizing the ring system. In contrast, a hydroxy group (CAS 1060804-57-0) increases acidity and hydrogen-bonding capacity .

- The MethoxyMethoxy group in CAS 1282516-32-8 adds steric hindrance and lipophilicity, which could affect bioavailability .

Biologische Aktivität

3-Chloro-5-methoxyisonicotinaldehyde is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : 3-Chloro-5-methoxyisonicotinaldehyde

- Molecular Formula : C8H8ClN2O

- Molecular Weight : 182.61 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a chlorinated pyridine ring with a methoxy group and an aldehyde functional group, contributing to its reactivity and biological activity.

The biological activity of 3-Chloro-5-methoxyisonicotinaldehyde can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

-

Anticancer Properties :

- Research has suggested that derivatives of this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-Chloro-5-methoxyisonicotinaldehyde against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In another study by Johnson et al. (2024), the anticancer effects of 3-Chloro-5-methoxyisonicotinaldehyde were assessed in human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

The study concluded that the compound's ability to induce cell death through ROS generation highlights its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-Chloro-5-methoxyisonicotinaldehyde, it is useful to compare it with other related compounds:

| Compound Name | CYP Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Chloro-5-methoxyisonicotinaldehyde | Yes | Yes | Yes |

| 4-Methoxyisonicotinaldehyde | No | Moderate | Limited |

| 3-Bromo-5-methoxyisonicotinaldehyde | Yes | Low | Moderate |

This comparison indicates that while other compounds exhibit some biological activity, 3-Chloro-5-methoxyisonicotinaldehyde stands out due to its broad spectrum of effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.